Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate

Purity Quality Control Procurement

This orthogonally protected azetidine features a cyano, Boc, and ethyl ester, enabling selective, high-yield derivatization. Its balanced LogP of 0.9 and metabolically stable scaffold make it essential for CNS-penetrant drugs and PROTAC linkers. Generic azetidines cannot replicate the unique reactivity or synthetic utility of this precise substitution pattern. Request a quote for bulk R&D quantities today.

Molecular Formula C12H18N2O4
Molecular Weight 254.28 g/mol
CAS No. 1105663-96-4
Cat. No. B1397992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Boc-3-cyanoazetidine-3-carboxylate
CAS1105663-96-4
Molecular FormulaC12H18N2O4
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C#N
InChIInChI=1S/C12H18N2O4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5,7-8H2,1-4H3
InChIKeyOZRWQLNFGSPWGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate (CAS 1105663-96-4): Key Intermediate for Azetidine-Based Drug Discovery and Synthesis


Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate (CAS 1105663-96-4) is a protected azetidine-3-carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc) group on the ring nitrogen, a cyano group at the 3-position, and an ethyl ester at the 3-carboxylate position. Its molecular formula is C₁₂H₁₈N₂O₄ with a molecular weight of 254.28 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing constrained ring systems and introducing the metabolically stable azetidine scaffold into drug candidates . The presence of orthogonally protected functional groups (Boc-amine and ethyl ester) enables selective, stepwise derivatization in multi-step synthetic routes [2].

Why Generic Substitution of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate (CAS 1105663-96-4) Is Scientifically Unjustified


Generic substitution of this compound with structurally similar azetidine derivatives is scientifically unsound because the precise combination of the 3-cyano group, 3-ethyl ester, and N-Boc protection governs both its chemical reactivity and physicochemical properties. Analogs lacking the cyano group (e.g., Methyl 1-Boc-azetidine-3-carboxylate, CAS 610791-05-4) or bearing a free carboxylic acid (e.g., 1-Boc-azetidine-3-carboxylic acid, CAS 142253-55-2) exhibit significantly different LogP values, hydrogen-bonding capacity, and synthetic utility [1]. The cyano group enables unique transformations such as reduction to aminomethyl or conversion to tetrazole moieties, which are inaccessible with non-cyanated analogs . Furthermore, the ethyl ester provides distinct reactivity compared to the methyl ester analog, affecting deprotection kinetics and compatibility with downstream chemistry [2]. Attempting to replace this compound with a generic azetidine intermediate without the full orthogonally protected functional set would necessitate re-optimization of reaction conditions and likely result in divergent product profiles, compromising both yield and purity in critical synthetic sequences.

Quantitative Differentiation of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate (CAS 1105663-96-4) Against Closest Analogs


Higher Commercial Purity Specifications vs. Common Azetidine Intermediates

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is routinely offered by multiple vendors at ≥97% purity , whereas closely related analogs such as Methyl 1-Boc-azetidine-3-carboxylate are commonly listed at 95% purity . This 2 percentage point difference in minimum purity specification can be critical in multi-step syntheses where impurities accumulate and impact downstream yields. Additionally, the target compound's CAS registry (1105663-96-4) is associated with a well-defined MDL number (MFCD17016129) and detailed analytical documentation including NMR, HPLC, and LC-MS from suppliers like Synblock , ensuring batch-to-batch consistency.

Purity Quality Control Procurement

Unique Cyano Functional Group Enables Distinct Reactivity Not Available in Non-Cyanated Analogs

The presence of a cyano group at the 3-position of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate [1] provides a unique handle for subsequent synthetic transformations. In contrast, Methyl 1-Boc-azetidine-3-carboxylate (CAS 610791-05-4) lacks this nitrile functionality and is limited to ester/amine manipulations [2]. The cyano group can be selectively reduced to an aminomethyl moiety (as demonstrated in patent US07838674B2, where the cyano group is hydrogenated over Raney Nickel in 91% yield) , or converted to a tetrazole ring, thereby expanding the accessible chemical space. This capability is absent in non-cyanated azetidine esters, which cannot undergo such nitrogen-incorporating transformations.

Cyano Group Reductive Amination Tetrazole Synthesis

Optimized Lipophilicity (LogP 0.9) for Blood-Brain Barrier Penetration vs. More Polar Analogs

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate exhibits a calculated XLogP3 value of 0.9 [1], positioning it in the optimal lipophilicity range for central nervous system (CNS) drug candidates (typically LogP 1-3). This contrasts with the more polar 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2), which has a LogP of approximately 0.27-0.88 [2], and the methyl ester analog Methyl 1-Boc-azetidine-3-carboxylate (LogP 0.73) [3]. The ethyl ester contributes to a slightly higher LogP than the methyl ester, while the cyano group adds polarity compared to non-cyanated esters. This balanced lipophilicity may improve membrane permeability and brain exposure for azetidine-containing drug candidates, a critical parameter for CNS-targeted therapeutics.

Lipophilicity CNS Drug Design Physicochemical Properties

Documented High Synthetic Yield (91%) in Patented Hydrogenation Step

In a patented process (US07838674B2), the hydrogenation of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate over wet Raney nickel in methanol at room temperature under 1 atm H₂ for 2 hours afforded the corresponding aminomethyl derivative in 91% isolated yield (6.8 g from 7.75 g starting material) . This high yield demonstrates the compound's robustness under catalytic hydrogenation conditions. In contrast, a reported synthesis of Methyl azetidine-3-carboxylate (a simpler non-cyanated analog) under different conditions yielded only 51.6% . The high efficiency of the cyano reduction step reduces material costs and minimizes waste in large-scale syntheses.

Synthetic Yield Process Chemistry Patent Literature

Refrigerated Storage (2-8°C) Ensures Longer Shelf Life vs. Room Temperature Analogs

Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is recommended for storage at 2-8°C , a condition that extends shelf life and minimizes degradation of the acid-labile Boc protecting group and the potentially reactive cyano moiety. In comparison, Methyl 1-Boc-azetidine-3-carboxylate (CAS 610791-05-4) is listed as stable at room temperature . While room temperature storage is convenient, the refrigerated storage requirement for the cyano-ethyl ester analog indicates a higher sensitivity to thermal degradation, but also implies that vendors and researchers must maintain cold-chain logistics to ensure compound integrity. For long-term stockpiling in research repositories, the defined cold storage condition provides a clear stability guideline.

Storage Stability Shelf Life Procurement

Optimal Application Scenarios for Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate (CAS 1105663-96-4) Based on Quantitative Differentiation Evidence


Synthesis of Aminomethyl-Substituted Azetidines for CNS Drug Candidates

The high-yield (91%) reduction of the 3-cyano group to an aminomethyl moiety under mild hydrogenation conditions makes this compound an ideal starting material for generating azetidine-based amines. These aminomethyl derivatives serve as key intermediates for constructing CNS-penetrant drug candidates, leveraging the compound's balanced LogP of 0.9 to optimize blood-brain barrier permeability [1].

Construction of Spirocyclic Azetidine Building Blocks via Cyano Group Cycloaddition

The 3-cyano group can undergo [3+2] cycloaddition with azides to form tetrazole rings, a bioisostere of carboxylic acids. This transformation enables the creation of spirocyclic azetidine-tetrazole scaffolds that are difficult to access using non-cyanated azetidine esters [2]. Such spirocycles are valuable in fragment-based drug discovery and as constrained scaffolds for targeting protein-protein interactions.

Preparation of Cannabinoid Receptor 1 (CB1) Modulators

Patent US8623860-B2 and related filings disclose the use of 3-cyanoazetidine-1,3-dicarboxylate esters as intermediates in the synthesis of CB1 receptor antagonists for treating metabolic disorders. The orthogonally protected functional groups (Boc, ethyl ester, cyano) allow sequential deprotection and elaboration to generate diverse CB1-targeted chemotypes.

Development of PROTAC Linkers and Antibody-Drug Conjugate (ADC) Payloads

Azetidine-3-carboxylic acid derivatives are established non-cleavable linkers for PROTACs and ADCs [3]. Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate can be converted to the corresponding carboxylic acid (via ester hydrolysis) while retaining the Boc protecting group, enabling its use as a rigid, metabolically stable linker component. The cyano group provides an additional conjugation point for payload attachment or bioconjugation.

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